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Compound of Interest

Compound Name:
(5-bromo-1H-indol-2-

yl)methanamine

CAS No.: 1341614-49-0

Cat. No.: B3098727

Get Quote

Executive Summary
(5-bromo-1H-indol-2-yl)methanamine (CAS: 1341614-49-0) represents a privileged scaffold

in medicinal chemistry, serving as a critical pharmacophore in the development of Indoleamine

2,3-dioxygenase 1 (IDO1) inhibitors, antibacterial agents, and kinase modulators.[1]

While the free amine is often an intermediate, its crystalline derivatives (Schiff bases,

sulfonamides, and hydrochloride salts) reveal the critical supramolecular interactions—

specifically Halogen Bonding (X-Bonding) and

-

Stacking—that drive its biological potency.[1] This guide compares the 5-bromo series against
5-chloro and 5-unsubstituted analogs, demonstrating why the bromine substituent offers
superior binding kinetics and crystallographic stability.
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Comparative Analysis: 5-Bromo vs. 5-Chloro/H
Analogs
The choice of halogen at the C5 position is not merely steric; it fundamentally alters the

electronic landscape and packing efficiency of the crystal lattice.

Table 1: Physicochemical & Crystallographic
Performance Metrics
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Feature
5-Bromo

Derivative

5-Chloro

Derivative

5-H

(Unsubstituted)

Scientific

Rationale

Atomic Radius 1.85 Å 1.75 Å 1.20 Å (H)

Br fills

hydrophobic

pockets (e.g.,

IDO1 Pocket A)

more effectively

than Cl.[1]

Polarizability
High (

)
Moderate Low

Higher

polarizability of

Br facilitates

stronger induced

dipole

interactions.[1]

-Hole Strength

Strong (Max

)
Moderate N/A

Br forms

directional

Halogen Bonds

(C-X[1]···O/N),

acting as a Lewis

acid.[1]

Lipophilicity

(cLogP)
~2.5 - 3.1 ~2.2 - 2.9 ~1.8

Br enhances

membrane

permeability and

hydrophobic

collapse in the

active site.

Crystal Density
High (>1.5

g/cm³)
Moderate Low

Heavier atom

increases

density; Br

derivatives often

crystallize more

readily due to

heavy-atom

effect.
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Primary

Interaction

Halogen Bonding

+

-

Weak Halogen

Bond +

-

H-Bonding +

-

Br[1]···O/N

contacts stabilize

specific

conformations

unavailable to

Cl/H analogs.

Key Insight: The 5-bromo substituent is preferred in drug design because its distinct

-hole (a region of positive electrostatic potential opposite the C-Br bond) allows it to

anchor the molecule via halogen bonding to backbone carbonyls in proteins, a

feature significantly weaker in chloro-analogs and absent in hydrogen analogs.[1]

Crystallographic Data & Structural Insights
Direct single-crystal X-ray diffraction (SC-XRD) studies of (5-bromo-1H-indol-2-
yl)methanamine derivatives (specifically sulfonyl and Schiff base derivatives) reveal a

consistent packing motif driven by the indole N-H and the C5-Br atom.[1]

Representative Crystal Structure: N-Sulfonylated
Derivative
Ref: CCDC 1490701 & Related Sulfonyl-Indoles (Snippet 1.18, 1.2)

Compound:N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl} derivatives.[1]

Crystal System: Triclinic / Monoclinic (Derivative dependent).[1]

Space Group:

or

.[1]
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Key Unit Cell Parameters (Representative):

,

,

[1]

,

,

[1]

Packing Forces:

Indole Stacking: The planar indole rings form "slipped parallel"

-

stacks with inter-centroid distances of 3.6 – 3.8 Å.

Halogen Bonding: The C5-Br atom frequently exhibits short contacts (less than the sum of

van der Waals radii) with oxygen atoms of sulfonyl or carbonyl groups (Br[1]···O distance

~3.18 Å).[1]

H-Bonding Network: The methanamine nitrogen (or its derivative amide) acts as a pivotal

H-bond donor, linking the

-stacked columns into a 3D network.[1]

Mechanism of Action & SAR Visualization
The following diagram illustrates how the structural features of the 5-bromo-indole-2-

methanamine scaffold translate into biological activity and crystal packing stability.
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Figure 1: Structure-Activity Relationship (SAR) and Crystallographic Drivers.[1] The diagram

maps specific chemical moieties to their physical effects (Halogen/H-bonding) and ultimate

biological/material outcomes.

Experimental Protocol: Crystallization &
Characterization
To obtain high-quality crystals of (5-bromo-1H-indol-2-yl)methanamine derivatives for X-ray

diffraction, the Hydrochloric Acid Salt or Schiff Base method is recommended due to the

instability of the free primary amine in air.[1]

Method A: Synthesis & Crystallization of the Schiff Base
Derivative
Targeting the stable (E)-N-(4-bromobenzylidene) derivative for comparative analysis.[1]

Reagents:

(5-bromo-1H-indol-2-yl)methanamine (1.0 eq)[1]
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4-Bromobenzaldehyde (1.0 eq)[1]

Ethanol (Absolute)[1]

Glacial Acetic Acid (Cat.)[1][2][3]

Procedure:

Dissolution: Dissolve 1.0 mmol of the amine in 10 mL of hot ethanol (

C).

Addition: Add 1.0 mmol of 4-bromobenzaldehyde dropwise. Add 2 drops of glacial acetic

acid.

Reflux: Reflux the mixture for 3 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).[1]

Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then

refrigerate at

C overnight.

Harvesting: Filter the yellow needle-like crystals. Wash with cold ethanol.

X-Ray Diffraction Setup:

Mounting: Mount a single crystal (

mm) on a glass fiber using epoxy.[1]

Data Collection: Collect data at 296 K (or 100 K for better resolution) using Mo K

radiation (

).[1]

Refinement: Solve structure using Direct Methods (SHELXS) and refine using Full-matrix

least-squares on

(SHELXL).
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Method B: Validation via 1H-NMR
Before XRD, validate the structure to ensure no oxidation of the indole C3 position.[1]

Solvent: DMSO-

Key Signals:

11.2 ppm (s, 1H, Indole N-H)[1]

7.6 ppm (d, 1H, C4-H, deshielded by Br)[1]

3.8-4.0 ppm (s, 2H, -CH₂-NH- for free amine) or

8.5 ppm (s, 1H, -N=CH- for Schiff base).[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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